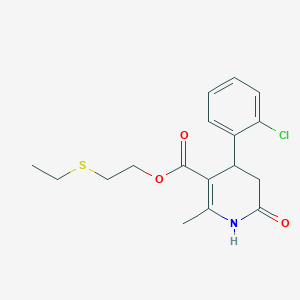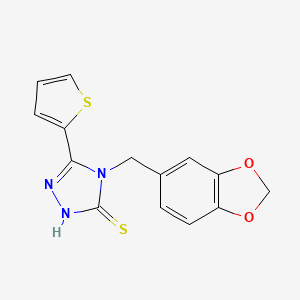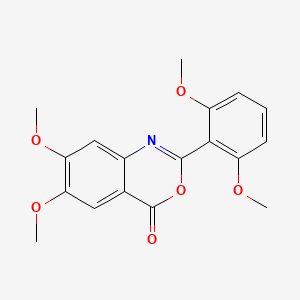![molecular formula C19H22N4O B5599755 5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B5599755.png)
5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,3-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole and indole derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds. The compound of interest involves an imidazole ring connected to a piperidine moiety, further linked to an indole system, suggesting potential for diverse biological activities and chemical reactions.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes, including reactions of indoles with amines or halides, and the construction of the imidazole ring. For instance, Molina et al. (1998) reported reactions of 2,3-disubstituted indoles leading to 5-indol-3-yl imidazole derivatives through step-wise formation involving bromoacetyl and amino functions (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998). Such methodologies could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds bearing the imidazole and indole motifs has been elucidated through techniques like X-ray crystallography. For example, the crystal structure of related compounds provides insights into the arrangement of molecular frameworks and the interaction of water molecules, contributing to the stability and formation of specific conformations (Rajaraman, Sundararajan, Loganath, & Krishnasamy, 2017).
Chemical Reactions and Properties
Imidazole and indole derivatives participate in various chemical reactions, including N-H functionalization, which can be used to synthesize diverse heterocyclic scaffolds. Rao et al. (2019) described a practical route to synthesize imidazol[1,5-a]indoles via N-H functionalization, highlighting the versatility of these compounds in chemical synthesis (Rao, Shajan, & Reddy, 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined experimentally and are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's structure. The presence of imidazole and indole rings suggests a potential for varied biological activity, as these motifs are common in pharmacologically active molecules. Studies like those by Liu et al. (2010) on similar compounds provide insights into their potential anti-tumoral activities, offering a basis for understanding the chemical properties of the compound of interest (Liu, Zhao, Qian, Zhang, Lee, Wu, Liu, & Peng, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Studies have focused on the synthesis of tropane-3-spiro-4'(5')-imidazolines and their structural conformation, demonstrating the potential for bioisosteric replacements in 5-HT3 antagonists, which could hint at similar synthetic and structural exploration possibilities for the specified compound (Whelan et al., 1995).
- Research on the synthesis of indole derivatives fused with other heterocyclic moieties, including imidazole, indicates a broad interest in these compounds for their unique properties and applications in medicinal chemistry (Singh & Kumari, 2023).
Pharmacological and Biochemical Applications
- Indole derivatives have shown a range of pharmacological activities, including serving as serotonin 5-HT2 antagonists, highlighting their importance in developing treatments for central nervous system disorders (Andersen et al., 1992).
- The radiolabeling of indole-based compounds for receptor studies points to their utility in neuroimaging and the study of brain receptors, suggesting potential research applications for similar compounds in understanding brain function and disorders (Amokhtari et al., 1999).
Antimicrobial and Antioxidant Activities
- Some novel indole derivatives have been synthesized and characterized for their antimicrobial activities, demonstrating the role of these compounds in developing new antimicrobial agents (Rajaraman et al., 2017).
- The antioxidant activity of indole and imidazole derivatives, assessed through various in vitro assays, showcases the potential of these compounds in reducing oxidative stress and possibly contributing to therapies for oxidative stress-related diseases (Vieira et al., 2017).
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Direcciones Futuras
Imidazole and indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Propiedades
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-12-13(2)22-17-6-5-14(10-16(12)17)19(24)23-9-3-4-15(11-23)18-20-7-8-21-18/h5-8,10,15,22H,3-4,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRMZRZMNMTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCC(C3)C4=NC=CN4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)

![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)




![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)
![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)
![1-[(2-methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B5599729.png)
![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

![methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5599756.png)
